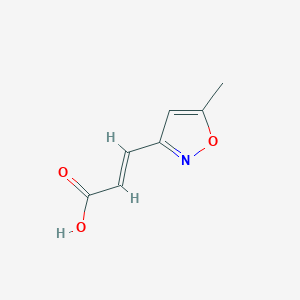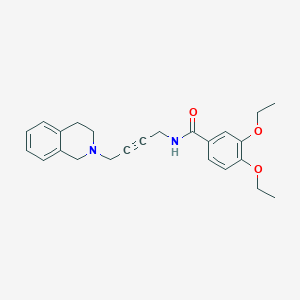
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that features a complex structure combining a tetrahydrofuran ring, a piperidine ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting tetrahydrofuran with a suitable amine under acidic conditions to form the tetrahydrofuran-3-yl-piperidine.
-
Urea Formation: : The piperidine intermediate is then reacted with an isocyanate derivative of o-tolyl to form the final urea compound. This reaction usually requires a base such as triethylamine to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.
Biology: It may be used in studies involving receptor binding or enzyme inhibition due to its complex structure.
Materials Science: The compound could be investigated for its properties as a building block in the synthesis of novel polymers or materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The tetrahydrofuran and piperidine rings could facilitate binding to hydrophobic pockets in proteins, while the urea moiety might form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-yl)methyl-3-(o-tolyl)urea: Lacks the tetrahydrofuran ring, which might affect its binding properties and overall activity.
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group, which could influence its chemical reactivity and biological activity.
Uniqueness
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the presence of both the tetrahydrofuran and piperidine rings, which provide a distinctive combination of hydrophobic and hydrophilic properties. This unique structure could enhance its binding affinity and specificity in biological systems, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-4-2-3-5-17(14)20-18(22)19-12-15-6-9-21(10-7-15)16-8-11-23-13-16/h2-5,15-16H,6-13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSQYPLXJCIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)


![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2831769.png)
![(2R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B2831770.png)

![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)



